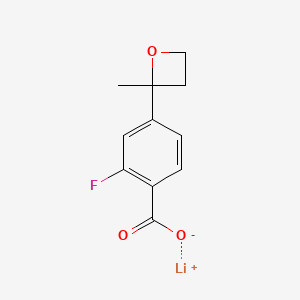

Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

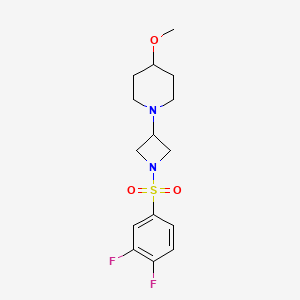

Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate is a lithium salt . It has a CAS Number of 2470436-81-6 . The IUPAC name for this compound is lithium 2-fluoro-4-(2-methyloxetan-2-yl)benzoate . The molecular weight of the compound is 216.14 .

Molecular Structure Analysis

The InChI code for Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate is1S/C11H11FO3.Li/c1-11(4-5-15-11)7-2-3-8(10(13)14)9(12)6-7;/h2-3,6H,4-5H2,1H3,(H,13,14);/q;+1/p-1 . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 216.14 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique

1. Optical Sensor for Lithium Ion Sensing

A study by Citterio et al. (2007) describes the development of a novel lithium fluoroionophore and its application in an optical sensor for determining Li+ concentrations. This sensor is highly selective for Li+, showing no response to major biological interfering cations and maintaining pH independence in the physiological range.

2. Structural Factors in Lithium Phenolates

Research by Jackman and Smith (1988) investigated the structures of lithium phenolates in solution, revealing how para substituents and alkyl groups influence the equilibrium between dimer and tetramer formations, which is crucial for understanding the reactions of organic lithium salts in synthetic methodologies.

3. Lithium Salt Synthesis for Batteries

Xue, Zhao, and Chen (2011) synthesized a new lithium salt with potential applications in lithium batteries. Their study, detailed in The Lancet, explores the thermal characteristics and conductivity of this salt, contributing to the development of more stable and efficient lithium batteries.

4. Fluoroalkyl-substituted Lithium Diketonates

Boltacheva et al. (2014) explored the reaction of fluoroalkyl-substituted lithium 1,3-diketonates with various hydrazines, leading to the formation of hetaryl-substituted pyrazoles. This study, published in the Russian Journal of Organic Chemistry, highlights the potential of these compounds in organic synthesis.

5. Electrochemically and Thermally Stable Lithium Salts

Barthel et al. (1996) synthesized and analyzed new lithium salts for battery applications. Their research in the Journal of The Electrochemical Society discusses the electrochemical properties of these salts, contributing to the development of more stable lithium batteries.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3.Li/c1-11(4-5-15-11)7-2-3-8(10(13)14)9(12)6-7;/h2-3,6H,4-5H2,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODPZVSQHLLRTJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCO1)C2=CC(=C(C=C2)C(=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FLiO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2379934.png)

![2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2379938.png)

![2-(4-Chlorophenyl)-2-[6-[(4-chlorophenyl)-cyano-morpholin-4-ylmethyl]pyridazin-3-yl]-2-morpholin-4-ylacetonitrile](/img/structure/B2379941.png)

![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)

![(3aS,6aalpha)-Hexahydrocyclopenta[b]pyrrole-3aalpha(3H)-carboxylic acid ethyl ester](/img/structure/B2379957.png)